RSM-932A is classified as a choline kinase alpha inhibitor. Choline kinase alpha plays a pivotal role in the phosphatidylcholine biosynthesis pathway, which is essential for cell membrane formation and function. The compound has been developed as part of research aimed at targeting metabolic pathways in cancer cells to inhibit their growth and proliferation. Preclinical studies have demonstrated its efficacy against various tumor-derived cell lines, showcasing its potential as an anticancer agent .
The synthesis of RSM-932A involves several steps that utilize microwave irradiation to enhance reaction efficiency and yield. The process begins with the treatment of 4-methylphenol with sodium hydroxide in ethanol, followed by the introduction of 1,2-dibromoethane under microwave conditions. This step is crucial for forming the initial structure of the compound. Subsequent bromination reactions are performed using N-bromosuccinimide and dibenzoyl peroxide under similar conditions to yield further derivatives .
Key parameters include:
The molecular structure of RSM-932A has been characterized using various computational methods, including molecular docking studies. The compound's structure features a choline-like moiety that allows it to interact specifically with choline kinase alpha. The binding affinity and interaction dynamics have been modeled using crystal structures of the enzyme .
RSM-932A primarily engages in competitive inhibition with respect to choline, blocking its phosphorylation by choline kinase alpha. This inhibition leads to decreased levels of phosphocholine, disrupting lipid metabolic pathways essential for cancer cell proliferation .
The mechanism by which RSM-932A exerts its effects involves several key processes:
RSM-932A exhibits several notable physical and chemical properties:
RSM-932A holds promise in various scientific applications, particularly in oncology:
Choline kinase alpha (ChoKα) catalyzes the ATP-dependent phosphorylation of choline to generate phosphocholine, the first committed step in the Kennedy pathway for phosphatidylcholine (PtdCho) biosynthesis [3] [6]. PtdCho constitutes 40–60% of eukaryotic cell membranes and serves as a precursor for lipid second messengers. In cancer cells, ChoKα is frequently overexpressed (observed in breast, lung, colorectal, and prostate malignancies), leading to elevated phosphocholine levels. This metabolic reprogramming supports membrane biogenesis in rapidly proliferating tumor cells and activates oncogenic signaling pathways [6]. Genetic ablation of CHKA (encoding ChoKα) is embryonically lethal in mice, underscoring its non-redundant role in lipid metabolism [3].
RSM-932A (TCD-717) employs a novel bisubstrate inhibition mechanism distinct from classical competitive inhibitors. Kinetic studies reveal parallel lines in Lineweaver-Burk plots when varying ATP and choline concentrations, indicating a double-displacement (ping-pong) mechanism [4] [7]. Specifically, RSM-932A traps ChoKα in a phosphorylated intermediate state (E-PO₃) after initial ATP binding, blocking phosphate transfer to choline. This prevents the formation of phosphocholine and locks the enzyme in a catalytically inert conformation [4]. Key features include:
Table 1: Kinetic Parameters of RSM-932A Inhibition
Parameter | Value | Significance |
---|---|---|
IC₅₀ (human ChoKα) | 1.0 µM | Sub-nanomolar enzyme inhibition |
Inhibition Constant (Kᵢ) | 33 µM (ChoKβ) | >30-fold selectivity for ChoKα vs. ChoKβ |
Mechanistic Model | Double-displacement | Traps phosphorylated enzyme intermediate |
Crystallographic analyses reveal that RSM-932A, a symmetrical bisquinolinium compound, binds the choline pocket of ChoKα via:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7